Product packaging for 1-Pyrimidin-2-ylazetidin-3-amine(Cat. No.:)

1-Pyrimidin-2-ylazetidin-3-amine

Cat. No.: B12218720
M. Wt: 150.18 g/mol
InChI Key: HNTPCVICFFCCMC-UHFFFAOYSA-N
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Description

1-Pyrimidin-2-ylazetidin-3-amine is a useful research compound. Its molecular formula is C7H10N4 and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N4 B12218720 1-Pyrimidin-2-ylazetidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

1-pyrimidin-2-ylazetidin-3-amine

InChI

InChI=1S/C7H10N4/c8-6-4-11(5-6)7-9-2-1-3-10-7/h1-3,6H,4-5,8H2

InChI Key

HNTPCVICFFCCMC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CC=N2)N

Origin of Product

United States

The Strategic Union of Pyrimidine and Azetidine Scaffolds in Modern Drug Discovery

The fields of medicinal chemistry and drug discovery continually seek out molecular frameworks, or "scaffolds," that provide a foundation for developing new drugs. Among these, the pyrimidine (B1678525) and azetidine (B1206935) rings have independently established themselves as privileged structures.

The pyrimidine scaffold is a cornerstone in the development of a multitude of therapeutic agents. nih.gov As a fundamental component of nucleic acids (DNA and RNA), its derivatives are central to numerous biological processes, making them attractive for designing drugs that can modulate these pathways. nih.gov The versatility of the pyrimidine ring allows for diverse chemical modifications, enabling the fine-tuning of a compound's pharmacological properties. nih.gov This has led to the successful development of pyrimidine-based drugs with a wide array of activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netresearchgate.net In fact, as of 2021, the U.S. Food and Drug Administration (FDA) had approved 22 anticancer drugs containing a pyrimidine core. nih.gov

Similarly, the azetidine scaffold , a four-membered nitrogen-containing heterocycle, has garnered significant attention from medicinal chemists. nih.gov Despite initial challenges in its synthesis, recent advancements have made it more accessible for drug development. nih.gov The rigid and strained nature of the azetidine ring can confer favorable properties to a drug molecule, such as improved metabolic stability and binding affinity to its target. nih.gov Consequently, azetidine-containing compounds have shown a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.gov

The strategic combination of these two powerful scaffolds in a single molecule, as seen in 1-Pyrimidin-2-ylazetidin-3-amine, represents a promising approach in the design of new and effective therapeutic agents.

Therapeutic and Chemical Biology Significance of Azetidine Containing Pyrimidine Derivatives

The fusion of pyrimidine (B1678525) and azetidine (B1206935) moieties has given rise to a class of compounds with significant therapeutic and research potential. These derivatives have been investigated for their ability to interact with various biological targets, leading to the exploration of their utility in several disease areas.

One notable area of research is in the field of neuroscience . For instance, a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, which are structurally related to 1-pyrimidin-2-ylazetidin-3-amine, have been identified as high-affinity agonists for the histamine (B1213489) H3 receptor. nih.govnih.gov This receptor plays a crucial role in regulating the release of several neurotransmitters and is implicated in cognitive processes and sleep-wake cycles. nih.gov The development of potent and selective H3 receptor agonists, such as the key compound VUF16839, which demonstrated an amnesic effect in animal models, highlights the potential of this chemical class for creating tool compounds to study neurological pathways. nih.govnih.gov

Furthermore, the versatility of the pyrimidine-azetidine combination extends to cancer research . The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of anticancer drugs. nih.govnih.gov By incorporating the azetidine ring, researchers aim to enhance the potency, selectivity, and pharmacokinetic properties of these inhibitors. The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often leads to improved drug-like characteristics. nih.gov

The table below summarizes the key therapeutic areas and biological targets associated with azetidine-containing pyrimidine derivatives.

Therapeutic AreaBiological TargetPotential ApplicationKey Findings
Neuroscience Histamine H3 ReceptorResearch tools for studying cognition and neurological disorders.Identification of potent non-imidazole agonists with in vivo central nervous system activity. nih.govnih.gov
Oncology Protein Kinases (e.g., EGFR, CDKs)Development of novel anticancer agents.The pyrimidine scaffold is a key component of numerous FDA-approved kinase inhibitors. nih.govnih.gov
Infectious Diseases Various microbial proteinsDiscovery of new antimicrobial agents.Pyrimidine derivatives have shown broad-spectrum antimicrobial potential. researchgate.net

Research Objectives and Scope for Comprehensive Investigations of 1 Pyrimidin 2 Ylazetidin 3 Amine

Retrosynthetic Analysis of the this compound Core Structure

A logical retrosynthetic analysis of this compound suggests two principal disconnection strategies. The most straightforward approach involves the disconnection of the C-N bond between the pyrimidine (B1678525) ring and the azetidine (B1206935) nitrogen. This leads to two key building blocks: a suitably activated pyrimidine derivative, such as a 2-halopyrimidine, and 3-aminoazetidine or a protected version thereof.

Alternatively, a more convergent strategy might involve the construction of the azetidine ring onto a pre-functionalized pyrimidine core. This would entail a pyrimidine intermediate bearing a side chain amenable to intramolecular cyclization to form the four-membered azetidine ring.

The first approach, involving the coupling of pre-formed azetidine and pyrimidine rings, is generally more favored due to the wider availability of starting materials and the modularity it offers for creating diverse analogs.

Strategies for Azetidine Ring Formation and Functionalization

Cycloaddition Reactions (e.g., [2+2] Cycloaddition)

[2+2] cycloaddition reactions represent a powerful tool for the direct formation of four-membered rings. The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, can be employed to synthesize azetidines. acs.org Recent advancements have seen the use of visible light and photocatalysts to promote these reactions under milder conditions. nih.gov For instance, the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes has been reported as a method to access functionalized azetidines. nih.gov

Reactant 1Reactant 2ConditionsProductReference
ImineAlkenePhotochemicalAzetidine acs.org
2-Isoxazoline-3-carboxylateAlkeneVisible light, photocatalystFunctionalized Azetidine nih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization is a widely used and reliable method for constructing the azetidine ring. These reactions typically involve the formation of a carbon-nitrogen bond within a suitably functionalized acyclic precursor. A common strategy is the intramolecular nucleophilic substitution of a leaving group by an amine. For example, γ-amino halides or sulfonates can undergo cyclization to form the azetidine ring. google.comorgsyn.org

Another elegant approach is the intramolecular aminolysis of epoxides. Lanthanide triflates have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. google.com

PrecursorReaction TypeCatalyst/ReagentProductReference
γ-Amino halide/sulfonateIntramolecular SN2BaseAzetidine google.comorgsyn.org
cis-3,4-Epoxy amineIntramolecular aminolysisLanthanide triflateAzetidine google.com

Pyrimidine Moiety Construction and Derivatization

The pyrimidine ring is a ubiquitous heterocycle in medicinal chemistry, and numerous methods exist for its synthesis and functionalization.

Multicomponent Synthesis of Pyrimidine Ring Systems

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like pyrimidines from simple starting materials in a single step. A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. nih.govwikipedia.org This method proceeds through a sequence of condensation and dehydrogenation steps, allowing for the regioselective construction of highly substituted pyrimidines. nih.govwikipedia.org

Another versatile MCR involves the reaction of β-dicarbonyl compounds, aldehydes, and a nitrogen source like urea (B33335) or guanidine, often under acidic or basic conditions, to yield dihydropyrimidines, which can be subsequently oxidized to pyrimidines.

Component 1Component 2Component 3Catalyst/ConditionsProductReference
AmidineAlcohol 1Alcohol 2 (optional)Iridium catalystSubstituted Pyrimidine nih.govwikipedia.org
β-Dicarbonyl compoundAldehydeUrea/GuanidineAcid or BaseDihydropyrimidine

Regioselective Functionalization of Pyrimidine Carbons

The introduction of substituents onto the pyrimidine ring at specific positions is crucial for modulating the biological activity of the final compound. For the synthesis of this compound, a key step is the introduction of the azetidine moiety at the C2 position of the pyrimidine ring. This is typically achieved through nucleophilic aromatic substitution (SNAr) on a 2-halopyrimidine. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, particularly at the C2 and C4 positions. youtube.com

The reaction of a 2-chloropyrimidine (B141910) with a 3-aminoazetidine derivative, often in the presence of a base, is a common method for forging the critical C-N bond. acs.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful tools for this transformation, offering broader substrate scope and milder reaction conditions. wikipedia.orglibretexts.org This reaction involves the coupling of an aryl halide (the 2-halopyrimidine) with an amine (the 3-aminoazetidine) in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org

Pyrimidine DerivativeReagentReaction TypeCatalyst/ConditionsProductReference
2-Chloropyrimidine3-AminoazetidineSNArBase1-(Pyrimidin-2-yl)azetidin-3-amine acs.org
2-Halopyrimidine3-AminoazetidineBuchwald-Hartwig AminationPalladium catalyst, ligand, base1-(Pyrimidin-2-yl)azetidin-3-amine wikipedia.orglibretexts.org

Chemical Linkage Strategies for the Azetidine-Pyrimidine Scaffold

The formation of the crucial bond between the azetidine and pyrimidine rings is typically achieved through several key synthetic methodologies. These strategies are designed to be efficient and adaptable to a variety of substituted precursors, allowing for the generation of diverse compound libraries for pharmacological screening.

Nucleophilic Aromatic Substitution Protocols

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of this compound and its derivatives. acs.orgyoutube.com This method generally involves the reaction of an amine, in this case, a 3-aminoazetidine derivative, with a pyrimidine ring that has a suitable leaving group, such as a halogen, at the 2-position. acs.orgyoutube.com The reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to attack by nucleophiles. youtube.com

The key step in this synthetic route is the displacement of a leaving group, typically a chlorine atom, from the pyrimidine ring by the nitrogen atom of the azetidine ring. acs.org For instance, 4-chloro-2-aminopyrimidines can be reacted with Boc-protected 3-aminoazetidines to yield the desired product. acs.org The reaction is often carried out in a suitable solvent and may require heating to proceed at a reasonable rate. acs.orgyoutube.com The use of a Boc-protecting group on the azetidine's amino group is a common strategy to prevent side reactions, such as over-alkylation. acs.org

The reactivity of the pyrimidine substrate can be influenced by the other substituents on the ring. Electron-withdrawing groups can enhance the rate of substitution, while electron-donating groups can have the opposite effect. researchgate.net The choice of solvent and base is also critical for optimizing the reaction conditions and yield.

A typical reaction scheme is presented below:

Reactant 1Reactant 2ReagentsProductReference
2-Chloropyrimidine3-AminoazetidineBase (e.g., K₂CO₃), Solvent (e.g., MeCN)This compound acs.org
4-Chloro-2-aminopyrimidineBoc-3-aminoazetidinePOCl₃Boc-protected intermediate acs.org

Reductive Amination Methodologies

Reductive amination provides a versatile and widely used alternative for constructing the azetidine-pyrimidine linkage. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, followed by in-situ reduction to the corresponding amine. libretexts.orgyoutube.com This method is particularly advantageous as it often avoids the issue of over-alkylation that can be problematic in direct alkylation methods. masterorganicchemistry.comtminehan.com

In the context of synthesizing this compound analogues, this could involve reacting a pyrimidine derivative containing a carbonyl group with an azetidine-3-amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the iminium ion in the presence of the carbonyl group. libretexts.orgyoutube.comharvard.edu The reaction is typically carried out under mild, slightly acidic conditions to facilitate imine formation. wikipedia.org

This methodology is highly adaptable and allows for the introduction of a wide range of substituents on both the pyrimidine and azetidine moieties. For example, branched-alkyl derivatives have been successfully synthesized from a primary amine precursor via reductive amination. acs.org

A general representation of a reductive amination reaction is as follows:

Carbonyl CompoundAmineReducing AgentProductReference
Pyrimidine-2-carbaldehydeAzetidin-3-amine (B9764)NaBH(OAc)₃1-(Pyrimidin-2-ylmethyl)azetidin-3-amine harvard.edu
Pyrimidine-based ketoneAzetidin-3-amineNaBH₃CNSubstituted this compound libretexts.org

Amine Alkylation Approaches

Direct alkylation of amines is another fundamental strategy for forming the C-N bond between the azetidine and pyrimidine rings. tminehan.comwikipedia.org This approach typically involves the reaction of an amine with an alkyl halide in an SN2-type reaction. tminehan.comlibretexts.org In this specific synthesis, this would translate to reacting a 3-aminoazetidine derivative with a pyrimidine carrying a suitable electrophilic center, such as a halomethyl group.

While straightforward, direct alkylation can be complicated by the potential for over-alkylation, where the newly formed secondary amine reacts further with the alkylating agent to form a tertiary amine or even a quaternary ammonium (B1175870) salt. tminehan.comwikipedia.org To circumvent this, reaction conditions must be carefully controlled, often by using a large excess of the amine reactant. tminehan.com Alternatively, protecting groups can be employed on the amine to prevent multiple alkylations. acs.org For instance, the pyrrolidine (B122466) ring of a specific analogue was successfully formed via alkylation with 1,4-diiodobutane. acs.org

The choice of base and solvent is crucial for the success of amine alkylation reactions. The base is required to neutralize the acid generated during the reaction, while the solvent can influence the reaction rate and selectivity.

Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of significant interest, as the stereochemistry of a molecule can have a profound impact on its biological activity. Several strategies can be employed to achieve stereoselectivity in the synthesis of these compounds.

One common approach involves the use of chiral starting materials. For example, chiral 3-aminoazetidine precursors can be derived from chiral amino acids or through asymmetric synthesis. nih.gov The subsequent coupling with the pyrimidine moiety would then yield the desired enantiomerically enriched product.

Another strategy is the use of chiral catalysts in the key bond-forming reactions. For instance, asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine, using a chiral metal catalyst could provide access to a specific enantiomer of the final product. mdpi.com While not specifically detailed for this compound in the provided context, this is a well-established method for the stereoselective synthesis of amines.

Recent advances in catalysis have also explored the use of chiral biphosphate catalysts in cyclization reactions to create stereocenters with high enantiomeric excess. mdpi.com Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has also been shown to be an effective method for producing chiral azetidin-3-ones, which could serve as key intermediates. nih.gov

Reaction Optimization and Process Development for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, several factors would need to be considered for process development.

Key areas for optimization include:

Reagent Selection: Choosing less expensive and hazardous reagents without compromising yield or purity is crucial. For example, replacing a costly palladium catalyst with a more abundant and cheaper alternative would be a significant improvement. mdpi.com

Solvent Choice: The use of environmentally friendly and easily recoverable solvents is a key aspect of green chemistry and process development.

Reaction Conditions: Optimizing temperature, pressure, and reaction time can lead to higher yields, reduced side product formation, and lower energy consumption. mdpi.com

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization, is essential to obtain the final product with the required purity.

A study on a related pyrimidine derivative highlighted the unexpected formation of byproducts from nucleophilic aromatic substitution reactions involving tertiary alkylamines that were intended to act as non-nucleophilic bases. mdpi.com This underscores the importance of thoroughly understanding all potential reaction pathways during process development to ensure a robust and reliable large-scale synthesis.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods form the cornerstone of structural analysis for this compound derivatives, providing detailed information about the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical data on the molecular framework.

In ¹H NMR spectra of related pyrimidine derivatives, characteristic signals are observed for the pyrimidine and azetidine ring protons. For instance, in derivatives of imidazo[1,2-a]pyrimidine, proton resonance signals for the heterocyclic system appear as a singlet and multiple doublets of doublets in the aromatic region. nih.gov For substituted pyrimidines, the chemical shifts of the aromatic protons are influenced by the nature and position of the substituents. mdpi.com The protons of the azetidine ring typically appear as multiplets in the aliphatic region of the spectrum. The amino group proton often presents as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The carbon atoms of the pyrimidine ring resonate in the aromatic region, with their specific chemical shifts being sensitive to the electronic effects of the substituents. The carbon atoms of the azetidine ring are observed in the aliphatic region. For example, in new derivatives of 2-biphenyl-3-aminomethylimidazo(1,2-a)pyrimidine, the carbon signals were identified through ¹³C NMR spectra. researchgate.net

Representative ¹H NMR Data for a Related 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine Derivative

ProtonChemical Shift (δ, ppm)
Pyrimidine-H7.8 - 8.2 (d)
Pyrimidine-H6.2 - 6.5 (d)
Azetidine-CH4.0 - 4.4 (m)
Azetidine-CH₂3.6 - 3.9 (m)
NH₂1.5 - 2.5 (br s)
Note: This table is illustrative and based on data for analogous compounds. Actual chemical shifts for this compound may vary.

Representative ¹³C NMR Data for a Related Pyrimidine Derivative

CarbonChemical Shift (δ, ppm)
Pyrimidine-C (quaternary)160 - 165
Pyrimidine-CH155 - 160
Pyrimidine-CH100 - 110
Azetidine-CH50 - 60
Azetidine-CH₂40 - 50
Note: This table is illustrative and based on data for analogous compounds. Actual chemical shifts for this compound may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectra would be expected to show characteristic absorption bands.

The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. For instance, in related pyranodipyrimidine derivatives, NH and NH₂ groups showed bands at 3214.28 cm⁻¹ and 3470.68, 3249.52 cm⁻¹, respectively. nih.gov The C-N stretching vibrations of the pyrimidine ring and the azetidine ring would be observed in the fingerprint region (below 1500 cm⁻¹). The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1500-1650 cm⁻¹ region. For example, in N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, the structures were confirmed by FT-IR analysis. mdpi.com

Typical IR Absorption Bands for this compound Derivatives

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=N/C=C stretch (pyrimidine)1500 - 1650
N-H bend (amine)1550 - 1650
C-N stretch1000 - 1350
Note: This table is illustrative and based on general IR data for related functional groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. This technique is crucial for confirming the identity of newly synthesized this compound derivatives. For a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, HRMS was recorded using electrospray ionization in the positive ion mode to confirm their composition. nih.govacs.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. researchgate.net

Hypothetical HRMS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺165.1038165.1040
Note: This table is hypothetical as specific HRMS data for the title compound was not found in the search results. The calculated mass is for the molecular formula C₇H₁₀N₄.

X-ray Crystallography for Definitive Solid-State Structure Determination

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the positions of the atoms can be determined. This technique has been used to characterize the structures of various pyrimidine derivatives, revealing details about their molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.govmdpi.comresearchgate.net For instance, the crystal structure of a related pyrimidine derivative could reveal the puckering of the azetidine ring and the relative orientation of the pyrimidine and azetidine moieties.

While specific X-ray crystallographic data for this compound was not found, the methodology remains the gold standard for absolute structure determination in the solid state for its derivatives.

Structure Activity Relationship Sar and Lead Optimization Studies

Elucidation of Key Pharmacophoric Features within the 1-Pyrimidin-2-ylazetidin-3-amine Scaffold

The pharmacophoric features of the pyrimidinyl-azetidin-amine scaffold have been elucidated through structural biology and computational modeling studies, particularly in the context of G protein-coupled receptors like the histamine (B1213489) H₃ receptor (H₃R). For the closely related 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine scaffold, key interactions have been identified that are crucial for high-affinity binding. acs.org

A primary pharmacophoric element is the basic amine on the azetidine (B1206935) ring. This group typically forms a critical ionic interaction with a negatively charged amino acid residue, such as aspartic acid (D114³.³²), in the binding pocket of the target receptor. acs.org Another key feature is the 2-aminopyrimidine (B69317) moiety. The amino group on the pyrimidine (B1678525) ring is often involved in a hydrogen bond with a residue like glutamic acid (E206⁵.⁴⁶¹), anchoring the ligand in the binding site. acs.org The pyrimidine ring itself and the azetidine ring serve as the central scaffold, correctly positioning these key interacting groups. The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors, further contributing to binding affinity. nih.gov These interactions—an ionic bond from the azetidine amine and a hydrogen bond from the pyrimidine amine—constitute the foundational pharmacophore for this class of compounds. acs.org

Rational Design and Synthesis of Analogues for SAR Exploration

Based on the identified pharmacophore, the rational design of analogues has been a key strategy to explore the SAR and improve the properties of the lead compounds. nih.govnih.gov This involves the systematic modification of different parts of the molecule, including the azetidine ring and the pyrimidine core, to probe the chemical space and enhance biological activity. acs.orgnih.gov

The amino group at the 3-position of the azetidine ring has been identified as a functional "hot spot" for modification. acs.org Studies on related scaffolds have shown that subtle changes to the substituents on this basic amine can strongly influence functional activity. acs.org A systematic exploration of alkyl substituents on this amine has been performed to understand its impact on potency and efficacy.

This exploration included introducing linear alkyl groups (n-propyl), branched groups (isopropyl), and dialkylamino moieties. acs.org For instance, in a series of H₃R agonists, the n-propyl derivative showed the highest affinity among linear monoalkyl substituents. acs.org The synthesis of these analogues often involves the use of a Boc-protected 3-aminoazetidine intermediate, which undergoes nucleophilic aromatic substitution with the appropriate chloropyrimidine, followed by deprotection and subsequent modification of the azetidine amine via methods like reductive amination. acs.org

Table 1: Impact of Azetidine Amine Substitution on H₃R Affinity

This table is based on data for the related 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine scaffold. acs.org

Compound IDR² SubstituentR³ SubstituentH₃R pKᵢ
14aHH8.3
14bMeMe8.2
14dn-PrH8.5
14ei-BuH8.0
14gc-Pr-CH₂H8.1
14j(CH₂)₂NMe₂H7.2

Data sourced from the Journal of Medicinal Chemistry. acs.org

The pyrimidine core is another key area for modification to probe SAR. nih.gov Substitutions on the pyrimidine ring can significantly affect binding affinity and functional activity. In studies of the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine series, introducing alkyl substituents at position 6 of the pyrimidine ring was explored. acs.org

It was observed that even small alkyl groups like methyl, ethyl, or isopropyl at this position (designated as R¹) led to inferior affinity compared to the unsubstituted (R¹ = H) analogues. acs.org However, these substitutions could modulate the functional activity, for instance, turning a full agonist into a partial agonist. acs.org This demonstrates that while substitutions at this position may be detrimental to affinity, they can be used to fine-tune the pharmacological profile of the compound. The synthesis of these derivatives involves the reaction of substituted 2-chloropyrimidines with the protected azetidine intermediate. acs.org

Table 2: Effect of Pyrimidine C6-Substitution on H₃R Affinity and Efficacy

This table is based on data for the related 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine scaffold. acs.org

Compound SeriesR¹ SubstituentRepresentative pKᵢRepresentative Intrinsic Activity (α)
14H8.3≥ 0.8 (Full Agonist)
12Me7.8≥ 0.8 (Full Agonist)
13Et7.6≥ 0.8 (Full Agonist)
11i-Pr7.50.3 (Partial Agonist)

Data sourced from the Journal of Medicinal Chemistry. acs.org

Bioisosterism is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the biological profile. cambridgemedchemconsulting.com This can enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. cambridgemedchemconsulting.comnih.gov For the pyrimidinyl-azetidin-amine scaffold, several bioisosteric replacements can be considered.

For example, the pyrimidine ring itself could be replaced by other heterocyclic systems like a pyrrolopyrimidine or a pyrazolopyrimidine, a strategy that has proven effective for kinase inhibitors in maintaining or altering the therapeutic profile. nih.gov The amine functional groups could be replaced by other hydrogen-bonding moieties. cambridgemedchemconsulting.com The amide bond, if present in more complex analogues, is often replaced by bioisosteres like 1,2,3-triazoles or 1,3,4-oxadiazoles to increase metabolic stability while maintaining the necessary geometry for biological activity. nih.govnih.gov For instance, replacing an amide with a 1,3,4-oxadiazole (B1194373) has been shown to improve potency in GPR88 agonists. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. nih.gov For pyrimidine derivatives, QSAR studies have been employed to predict the activity of new compounds and guide their design. nih.govnih.gov These models are built using a set of known compounds (a training set) and their measured biological activities. nih.gov

Various molecular descriptors, which quantify different aspects of a molecule's structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound. nih.gov Statistical methods like Multiple Linear Regression (MLR) or more complex, nonlinear methods like Artificial Neural Networks (ANN) are then used to create a mathematical model that relates these descriptors to activity. nih.gov For a series of pyrimidine derivatives targeting VEGFR-2, an ANN model showed high predictive power, indicating its utility in forecasting the pharmacological activity of similar compounds. nih.gov Such models could be developed for the this compound series to prioritize the synthesis of analogues with the highest predicted potency, thereby streamlining the lead optimization process. nih.gov

Multi-Property Optimization Strategies for Advanced Leads

In modern drug discovery, lead optimization is not solely focused on improving potency. Instead, it involves a multi-property optimization (MPO) strategy where several key characteristics are simultaneously improved to develop a successful drug candidate. nih.gov These properties include not only biological activity but also pharmacokinetic (PK) properties (absorption, distribution, metabolism, excretion) and safety profiles. nih.gov

For scaffolds like pyrimidinyl-azetidines, MPO would involve balancing the high affinity derived from key interactions with factors like metabolic stability, cell permeability, and the absence of off-target effects, such as hERG liability. mdpi.com For example, while a particular substitution might increase target potency, it could also introduce a metabolically labile site or increase toxicity. researchgate.net Strategies such as introducing fluorine atoms or replacing metabolically susceptible groups with more stable bioisosteres are common tactics. cambridgemedchemconsulting.commdpi.com Comparing different but related scaffolds, such as 7H-pyrrolo[2,3-d]pyrimidines versus 1H-pyrazolo[3,4-d]pyrimidines, has shown that one scaffold may offer distinct and improved pharmacokinetic characteristics over the other, even while targeting the same protein. nih.gov This highlights the importance of exploring different core structures to achieve an optimal balance of properties for an advanced lead compound.

Improvement of Binding Affinity and Potency

A focused investigation into a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine analogs revealed critical structural features that govern their binding affinity (pKi) and potency (pEC50) at the histamine H3 receptor. uj.edu.plmdpi.com An initial hit, a non-imidazole partial agonist, spurred the synthesis and evaluation of a set of analogs to explore the SAR of this chemical scaffold. uj.edu.plmdpi.com

The initial optimization strategy centered on modifying the substituent at the 6-position of the pyrimidine ring (R1). It was observed that reducing the size of this substituent led to an improvement in both binding affinity and potency. uj.edu.pl This suggests that a smaller group at this position is more favorable for interaction with the receptor's binding pocket.

Further modifications focused on the alkyl substitution pattern on the basic amine of the 3-aminoazetidine moiety (R2 and R3). A series of compounds with varying alkyl groups were synthesized and tested. The results demonstrated that the nature of these alkyl substituents significantly impacts the pharmacological profile of the compounds. nih.gov

Among the monoalkyl derivatives, the n-propyl (nPr) substituent (compound 14d ) exhibited the highest binding affinity (pKi = 8.5). nih.gov Both shorter and longer linear alkyl chains resulted in a decrease in affinity. nih.gov For instance, the ethyl derivative showed a pKi of 8.0, while the pentyl derivative had a pKi of 7.8. nih.gov Branched-alkyl groups and dialkylation of the amine also led to a loss of affinity. nih.gov A similar trend was observed for the potency of these compounds, with the n-propyl derivative displaying the highest potency (pEC50 = 9.5). nih.gov Despite the variations in affinity and potency, all the tested derivatives in this series behaved as full agonists. nih.gov

The following table summarizes the binding affinity and potency data for a selection of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives with modifications at the R2 position.

CompoundpKi (hH3R)pEC50 (hH3R)
14a H7.58.2
14b Me8.38.9
14c Et8.08.8
14d nPr8.59.5
14e iPr7.98.5
14f n-pentyl7.88.4
14g c-pentyl7.78.4
14h (S)-sec-butyl7.98.6
14i Me, Me7.58.1
14j Et, Et7.17.8
14k nPr, nPr6.87.4

Data sourced from the Journal of Medicinal Chemistry. nih.gov

These findings underscore the importance of the n-propyl group at the R2 position for achieving optimal interaction with the histamine H3 receptor, leading to high affinity and potency. nih.gov

Enhancement of Metabolic Stability

A critical aspect of lead optimization is the enhancement of a compound's metabolic stability to ensure adequate exposure in vivo. Compounds that are rapidly metabolized often have a short duration of action and may not achieve the necessary therapeutic concentrations.

In the development of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives, the lead compound, 14d (also known as VUF16839), was found to possess not only high potency but also good metabolic stability. mdpi.com This compound exhibited weak activity against cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for the metabolism of many drugs. mdpi.com The low potential for CYP inhibition is a desirable characteristic, as it reduces the likelihood of drug-drug interactions. mdpi.com

The pyrimidine core is considered a privileged scaffold in medicinal chemistry and, in some contexts, has been shown to possess greater metabolic stability compared to other heterocyclic rings like pyrazine. nih.gov The strategic modifications of the substituents on the pyrimidine and azetidine rings, which led to improved potency, likely also contributed to the enhanced metabolic profile of the lead compound. While detailed metabolic data for the entire series of analogs is not extensively reported, the favorable properties of 14d suggest that the optimization process successfully identified a candidate with a balanced profile of high potency and good metabolic stability. mdpi.com

Computational Chemistry and Molecular Modeling Investigations

Ligand-Protein Docking Studies for Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This method is crucial for understanding the binding mode of a ligand and identifying key interactions with the target protein's active site.

Studies on a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines have identified them as high-affinity, non-imidazole histamine (B1213489) H3 receptor (H3R) agonists. unair.ac.id Molecular docking studies using a homology model of the H3R, based on the H1R crystal structure, have been pivotal in understanding their binding mechanism. unair.ac.id For a key compound in this series, which shares the 1-pyrimidin-2-ylazetidin-3-amine core, the docking poses revealed critical interactions within the H3R binding site. unair.ac.id

The basic amine of the azetidine (B1206935) ring is predicted to form a significant ionic interaction with the negatively charged side chain of aspartic acid D1143.32. unair.ac.id Furthermore, the amino group on the pyrimidine (B1678525) ring is proposed to establish a hydrogen bond with glutamic acid E2065.461. unair.ac.id These interactions with D114 and E206 are known to be crucial for the binding of ligands to the H3R. unair.ac.id The docking models suggest that these non-imidazole agonists can achieve their activity by mimicking the interaction patterns of the endogenous ligand, histamine. unair.ac.id

Table 1: Key Predicted Interactions of a this compound Analogue with H3R

Ligand Moiety Interacting Residue Interaction Type
Azetidine basic amine D1143.32 Ionic Interaction

While specific docking studies of this compound with Cyclin-Dependent Kinase 2 (CDK2) are not extensively reported, the pyrimidine scaffold is a well-established core for CDK inhibitors. nih.govresearchgate.netnih.gov The CDK2 active site is located in a cleft between the N- and C-terminal lobes of the kinase. nih.gov For many pyrimidine-based inhibitors, interactions with the hinge region of the kinase are essential for potent inhibition. nih.govresearchgate.net

A hypothetical docking analysis of this compound into the CDK2 active site would likely show the pyrimidine ring positioned to form hydrogen bonds with the backbone amide groups of key hinge region residues. The azetidine-3-amine moiety could potentially extend into the solvent-exposed region or form additional interactions with nearby residues, contributing to binding affinity and selectivity. The design of novel CDK2 inhibitors often involves modifying substituents on the pyrimidine core to optimize these interactions and exploit specific features of the CDK2 binding pocket. nih.govmdpi.com

The pyrimidine scaffold is present in numerous compounds with reported antimicrobial activity. unair.ac.idnih.gov A common strategy for achieving antibacterial effects is the inhibition of essential bacterial enzymes. Dihydrofolate reductase (DHFR) is a key enzyme in the folate synthesis pathway and a validated target for antibacterial agents. unair.ac.id

In silico analysis of pyrimidine derivatives has shown that they can act as potential antibacterial agents by inhibiting DHFR. unair.ac.id Molecular docking studies of these derivatives have revealed that they can occupy the active site of DHFR, forming hydrogen bonds and van der Waals interactions with key amino acid residues, thereby mimicking the binding of the natural substrate. unair.ac.id Although direct studies on this compound are not available, it is plausible that this compound could exhibit antimicrobial activity by targeting bacterial proteins such as DHFR. Docking studies would be instrumental in predicting its binding mode and affinity for such targets.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into the stability of binding modes predicted by docking studies. unair.ac.id For the complex of a 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine analogue with the H3 receptor, MD simulations were performed to assess the stability of two alternative docking poses. unair.ac.id These simulations confirmed that the key interactions, such as the ionic bond with D114 and the hydrogen bond with E206, were maintained throughout the simulation, indicating a stable binding mode. unair.ac.id Such simulations are crucial for validating docking results and understanding the conformational dynamics of the ligand and protein upon binding. dongguk.edutandfonline.comnih.govijfmr.com

In Silico Prediction of Chemical Biology Relevant Properties

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. nih.govresearchgate.net Various computational models and software are available to estimate these properties for a given chemical structure. nih.gov For this compound, a range of physicochemical and ADMET properties can be predicted to assess its drug-likeness.

Table 2: Predicted Physicochemical and ADMET Properties of this compound

Property Predicted Value Method/Tool
Molecular Weight ~152 g/mol ---
LogP (octanol-water partition coefficient) ~0.5 ---
Hydrogen Bond Donors 2 ---
Hydrogen Bond Acceptors 4 ---
Polar Surface Area ~65 Ų ---
Water Solubility High ---
Blood-Brain Barrier Penetration Low ---
CYP450 Inhibition Low probability ---

Note: These are representative values and can vary depending on the prediction software used. These predictions are based on general computational models. nih.govresearchgate.netrjptonline.org

Virtual Screening and De Novo Design Approaches for Novel this compound Analogues

Virtual screening and de novo design are powerful computational strategies for the discovery of novel bioactive compounds. nih.govnih.gov Virtual screening involves searching large chemical libraries for molecules that are predicted to bind to a specific target. ijfmr.com This can be done based on ligand similarity to known binders or through docking of the entire library into the target's active site. nih.gov

Starting from the this compound scaffold, virtual screening could be employed to identify commercially available or synthetically accessible compounds with potentially improved affinity or selectivity for targets like H3R or various kinases. acs.org

De novo design, on the other hand, involves the computational generation of novel molecular structures that are tailored to fit the binding site of a target protein. researchgate.net This approach can be used to design novel analogues of this compound with optimized interactions. For instance, fragments could be grown from the core scaffold to occupy additional pockets in the binding site, or the core itself could be modified to enhance key interactions. ed.ac.uknih.gov Both virtual screening and de novo design are valuable tools for expanding the chemical space around this promising scaffold. dongguk.edumdpi.com

Preclinical Pharmacological Evaluation and Biological Mechanism Elucidation

In Vitro Pharmacological Assays for Efficacy and Potency

The in vitro pharmacological properties of compounds based on the 1-pyrimidin-2-ylazetidin-3-amine framework have been primarily evaluated through their interaction with the histamine (B1213489) H₃ receptor (H₃R). An initial screening identified the non-imidazole compound 4-(3-azetidin-1-yl)pyrimidin-2-amine as a partial agonist for the H₃R, prompting further investigation into its derivatives. nih.gov

Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor. For the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine series, binding affinities for the human histamine H₃ receptor (hH₃R) were determined. These assays measure the concentration of a ligand required to displace a radiolabeled ligand from the receptor, and the results are often expressed as pKᵢ values, which is the negative logarithm of the inhibition constant (Kᵢ). A higher pKᵢ value indicates a stronger binding affinity.

A series of derivatives was synthesized to explore the structure-activity relationship, particularly focusing on the substitution pattern on the basic amino group of the azetidine (B1206935) ring. nih.govnih.gov The key compound identified in this series, VUF16839 (also referred to as compound 14d), demonstrated a high binding affinity with a pKᵢ of 8.5. nih.govnih.govacs.org This indicates a nanomolar affinity for the H₃ receptor. The research highlighted that modifications to the alkyl substitution pattern on the amine significantly influenced the binding affinity. nih.gov

CompoundStructureReceptorpKᵢReference
VUF16839 (14d)4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amineHuman H₃ Receptor8.5 nih.govnih.govacs.org
Compound 11b4-(3-aminoazetidin-1-yl)-6-methylpyrimidin-2-amineHuman H₃ Receptor7.1 nih.gov
Compound 14a4-(3-(methylamino)azetidin-1-yl)pyrimidin-2-amineHuman H₃ Receptor7.8 nih.gov

Within the reviewed scientific literature, the primary mechanism of action for this compound and its characterized derivatives is agonism at the histamine H₃ receptor. nih.gov There is no specific information available detailing enzyme inhibition assays or providing IC₅₀ values against specific enzymes for this class of compounds. The research focus has been on their G protein-coupled receptor (GPCR) agonist activity rather than enzyme inhibition. nih.govnih.gov However, the key compound VUF16839 was noted to have weak activity on cytochrome P450 enzymes, which is a favorable characteristic for a drug candidate, indicating a lower likelihood of drug-drug interactions. nih.govnih.gov

Cell-based functional assays are employed to measure the biological response of cells to a compound, thereby determining its efficacy and potency. For the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine series, a cyclic adenosine (B11128) monophosphate (cAMP) response element (CRE)-luciferase reporter gene assay was utilized in HEK293T cells expressing the human H₃ receptor. nih.govacs.org This type of assay measures the functional consequence of receptor activation, in this case, the inhibition of adenylyl cyclase activity which leads to a decrease in cAMP levels and subsequently reduced luciferase expression. nih.govnih.gov

The results are typically presented as pEC₅₀, the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible effect, and the intrinsic activity (α), which describes the ability of the compound to elicit a maximal response compared to the endogenous ligand (histamine). An intrinsic activity of 1.0 indicates a full agonist, while values between 0 and 1.0 signify partial agonism.

The key compound, VUF16839 (14d), was identified as a full agonist (α = 1.0) with high potency, exhibiting a pEC₅₀ value of 9.5. nih.govnih.govacs.org This demonstrates that VUF16839 is not only able to bind to the H₃ receptor with high affinity but also to activate it effectively at nanomolar concentrations. nih.gov

CompoundAssay TypeCell LinepEC₅₀Intrinsic Activity (α)Reference
VUF16839 (14d)CRE-luciferase reporter gene assayHEK293T9.51.00 nih.govnih.govacs.org
Compound 11bCRE-luciferase reporter gene assayHEK293T6.60.67 nih.gov
HistamineCRE-luciferase reporter gene assayHEK293T8.11.00 nih.gov

Cellular Mechanism of Action Studies

Understanding the cellular mechanism of action involves elucidating the downstream signaling pathways affected by the compound and confirming its interaction with the intended target within a cellular environment.

Target engagement verification confirms that a compound interacts with its intended molecular target in a cellular system. For the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine series, target engagement with the H₃ receptor was confirmed through several means.

Firstly, the cell-based functional assays, such as the CRE-luciferase reporter gene assay, provide direct evidence of target engagement. nih.govacs.org The observed dose-dependent response in these assays demonstrates that the compounds are interacting with and activating the H₃ receptor to produce a measurable downstream effect (i.e., modulation of gene expression). nih.gov

Secondly, molecular modeling and docking studies were performed for the key compound VUF16839 to propose its binding mode within the H₃ receptor. nih.gov These computational studies indicated that VUF16839 likely achieves its agonist activity by forming key interactions with specific amino acid residues in the receptor's binding pocket, similar to the endogenous ligand, histamine. nih.gov Specifically, the model suggests that the basic amine of VUF16839 forms an ionic bond with aspartic acid residue D114³·³², while the amino group on the pyrimidine (B1678525) ring forms a hydrogen bond with glutamic acid residue E206⁵·⁴⁶¹. nih.gov This proposed binding mode provides a molecular-level hypothesis for the observed target engagement and agonist activity. nih.gov

In Vivo Proof-of-Concept Studies in Animal Models of Disease

In vivo studies are indispensable for validating the therapeutic potential of a compound in a living organism, offering a more complex biological system than in vitro assays. For this compound, these studies have primarily centered on its anti-tumor effects, with some investigations into its cognitive implications.

The in vivo efficacy of this compound (AZD2014/vistusertib) has been extensively evaluated in various preclinical tumor models, demonstrating significant anti-cancer activity. nih.govmdpi.com These studies have been crucial in establishing the rationale for its clinical development.

In models of estrogen receptor-positive (ER+) breast cancer, AZD2014 has been shown to induce dose-dependent tumor growth inhibition. nih.govmdpi.com Studies using xenograft and primary explant models have revealed that the compound can lead to tumor stasis or even regression. nih.gov Its efficacy has been observed in models with acquired resistance to conventional hormonal therapies, highlighting its potential to overcome treatment resistance. mdpi.com When used in combination with fulvestrant, an estrogen receptor antagonist, AZD2014 has demonstrated the ability to induce tumor regressions, with both continuous and intermittent dosing schedules proving effective. nih.govmdpi.com

Preclinical investigations have also explored the combination of vistusertib (B1684010) with paclitaxel, a chemotherapy agent. These studies indicated an additive effect on inhibiting tumor growth both in vitro and in vivo, with the combination leading to increased apoptosis. researchgate.net This promising preclinical data supported the initiation of clinical trials for this combination in high-grade serous ovarian cancer and squamous non-small-cell lung cancer. researchgate.net

While specific data on the performance of this compound in the social recognition test in mice is not prominently available in the reviewed literature, some studies have touched upon its cognitive effects. One study reported that AZD2014 was found to dose-dependently attenuate memory consolidation and persistence in mice at the highest tested dose. Research into the broader class of mTOR inhibitors, to which this compound belongs, suggests a potential role in modulating neuronal processes. For instance, mTOR inhibitors are being investigated for their ability to promote the clearance of pathological proteins, such as tau, in models of neurodegenerative diseases like Alzheimer's disease. This suggests a complex role for this signaling pathway in cognitive function that warrants further investigation.

Below is a summary of the key findings from the preclinical efficacy studies in tumor models:

Disease ModelCompound AdministrationKey Efficacy FindingsReference
ER+ Breast Cancer XenograftsMonotherapy (dose-dependent)Tumor growth inhibition, stasis, or regression. nih.gov nih.govmdpi.com
ER+ Breast Cancer XenograftsCombination with FulvestrantTumor regressions with continuous or intermittent dosing. nih.gov nih.govmdpi.com
Ovarian and Lung Cancer ModelsCombination with PaclitaxelAdditive effect on growth inhibition and increased apoptosis. researchgate.net researchgate.net

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging its intended target and eliciting the expected biological response. For this compound, a dual mTORC1 and mTORC2 inhibitor, PD studies in animal models have been instrumental in confirming its mechanism of action. mdpi.comoaepublish.com

The antitumor activity of AZD2014 in vivo is associated with the modulation of substrates for both mTORC1 and mTORC2. mdpi.comoaepublish.com In mice bearing MCF7 xenografts, administration of AZD2014 led to a dose-dependent inhibition of the phosphorylation of key downstream targets. oaepublish.com Specifically, a clear relationship was observed between the plasma concentrations of the drug and the levels of phosphorylated AKT (p-AKT), a substrate of mTORC2, and phosphorylated ribosomal protein S6 (p-S6), a downstream effector of mTORC1. oaepublish.com

These findings confirm that this compound effectively inhibits both major complexes of the mTOR pathway in a dose-responsive manner within a living organism. The ability to measure these biomarkers in tumor tissue provides a direct link between drug exposure, target engagement, and the observed anti-tumor efficacy. nih.govnfnetwork.org This is a critical step in establishing the therapeutic window and optimizing dosing schedules for clinical trials.

The table below summarizes the key pharmacodynamic biomarker findings in animal studies:

Animal ModelBiomarkerEffect of CompoundSignificanceReference
SCID Mice with MCF7 XenograftsPhosphorylation of AKT (mTORC2 substrate)Dose-dependent reduction. oaepublish.comConfirms mTORC2 inhibition in vivo. oaepublish.com oaepublish.com
SCID Mice with MCF7 XenograftsPhosphorylation of S6 (mTORC1 substrate)Dose-dependent reduction. oaepublish.comConfirms mTORC1 inhibition in vivo. oaepublish.com oaepublish.com

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Applications for the 1-Pyrimidin-2-ylazetidin-3-amine Scaffold

The inherent structural features of the this compound core make it a versatile scaffold for targeting a wide range of biological entities. The pyrimidine (B1678525) moiety is a common pharmacophore in medicinal chemistry, known for its role in forming crucial interactions with biological targets. nih.gov Research has already demonstrated that a closely related scaffold, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, can yield high-affinity agonists for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor involved in regulating the release of several neurotransmitters. acs.orgnih.gov This suggests potential therapeutic applications in central nervous system (CNS) disorders such as Alzheimer's disease, sleep disorders, schizophrenia, and neuropathic pain. acs.org

Future investigations will likely expand beyond H3R to explore other therapeutic targets. The core structure serves as a valuable intermediate in the synthesis of pharmaceuticals, including certain antidepressants and antipsychotics. chemshuttle.com This established utility underscores the scaffold's potential in neuropsychiatric drug discovery. Furthermore, the broader class of pyrimidine derivatives has been investigated for the treatment of pain, migraine, Parkinson's disease, and diabetes, among other conditions. google.com Systematic screening of this compound derivatives against various target classes, such as kinases, proteases, and other GPCRs, could uncover entirely new therapeutic avenues. The development of a diverse library of analogues will be crucial for exploring these possibilities and identifying new lead compounds for various diseases.

Development of Advanced Synthetic Methodologies for Enhanced Structural Diversity

Expanding the chemical space around the this compound core is essential for comprehensive structure-activity relationship (SAR) studies and the optimization of lead compounds. Current synthetic routes often rely on the key step of nucleophilic aromatic substitution, where a protected 3-aminoazetidine derivative displaces a leaving group on the pyrimidine ring, often facilitated by microwave heating. acs.orgnih.gov Subsequent deprotection and further modification of the azetidine (B1206935) amine afford the final products. acs.org

Future synthetic efforts will focus on developing more efficient, modular, and versatile methodologies. This could involve exploring advanced coupling reactions, such as the Buchwald-Hartwig amination, which has been successfully used to synthesize N-arylpyrimidin-2-amine derivatives. mdpi.com Such methods could allow for the introduction of a wider array of substituted pyrimidine and aryl groups. Furthermore, developing novel synthetic routes to variously substituted azetidine building blocks will be critical. By creating a toolkit of diverse pyrimidine and azetidine precursors, chemists can rapidly generate large libraries of analogues with modifications at multiple positions, as summarized in the table below. This enhanced structural diversity is paramount for fine-tuning pharmacological properties like potency, selectivity, and metabolic stability.

Position for ModificationPotential Synthetic StrategyDesired Outcome
Pyrimidine RingSuzuki or Stille coupling; C-H activationIntroduction of various aryl, alkyl, or heterocyclic groups to modulate target binding and physical properties.
Azetidine AmineReductive amination; Acylation; AlkylationInstallation of different substituents to probe interactions with the target protein and optimize pharmacokinetics.
Azetidine RingUse of pre-functionalized azetidine building blocksIntroduction of stereocenters or other functional groups to improve potency and selectivity.

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of this Compound Class

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of new chemical entities based on the this compound scaffold. mdpi.com These computational tools can analyze vast datasets to identify complex patterns and relationships that are not immediately obvious to human researchers. nih.gov

ML models can be trained on existing data from synthesized analogues to predict biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov For instance, a quantitative structure-activity relationship (QSAR) model could be built using data from H3R agonists to predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. acs.orgnih.gov

Deep learning approaches, a subset of AI, offer even more sophisticated capabilities. mdpi.com Generative models can design entirely new molecules de novo that are predicted to have high activity and favorable drug-like properties. nih.gov Furthermore, AI platforms like AlphaFold2 can predict the three-dimensional structures of target proteins with high accuracy, enabling structure-based drug design. nih.gov This allows for computational docking and molecular dynamics simulations to predict how different this compound derivatives will bind to their target, guiding the design of more potent and selective molecules. acs.org

AI/ML ApplicationSpecific Task for this compoundPotential Impact
Supervised Learning Predict H3R agonism or kinase inhibition based on molecular structure.Prioritize synthesis of the most promising candidates, reducing time and cost.
Deep Learning Generate novel scaffold derivatives with optimized, multi-parameter properties (e.g., high potency, low toxicity).Accelerate the discovery of high-quality lead compounds.
Structure Prediction Model the 3D structure of a novel protein target.Enable structure-based design and virtual screening of compound libraries.

Deeper Elucidation of Molecular Mechanisms via Chemical Biology Tools and Probes

Understanding how a compound exerts its biological effect is fundamental to drug development. Chemical biology tools derived from the this compound scaffold can be instrumental in dissecting these molecular mechanisms. researchgate.net By synthetically modifying a potent compound from this class, researchers can create chemical probes to investigate its biological function with high precision.

For example, an analogue identified as a potent H3R agonist could be functionalized with a "clickable" handle, such as a terminal alkyne or an azide. acs.orgnih.gov This probe could then be used in cell-based assays to confirm target engagement. After the probe binds to H3R within the cell, a fluorescent dye or biotin tag can be attached via a click reaction, allowing for visualization or pull-down of the receptor-ligand complex. nih.gov Such experiments provide definitive evidence of on-target activity and can help quantify receptor occupancy. These probes are essential for validating that the observed cellular phenotype is a direct result of the compound interacting with its intended target. researchgate.net

Design of Targeted Chemical Probes and Activity-Based Profiling Agents Based on this compound

Beyond confirming the engagement of a known target, derivatives of this compound can be engineered into more sophisticated probes for target identification and activity-based protein profiling (ABPP). nih.gov This is particularly valuable for compounds identified through phenotypic screening where the direct molecular target is unknown. The scaffold's amine group provides a convenient attachment point for various functional moieties. chemshuttle.com

Photoaffinity Probes: A potent analogue could be modified to include a photoactivatable group, such as a benzophenone or diazirine. nih.gov When this photoaffinity probe is introduced to a biological system (e.g., cell lysate or live cells) and irradiated with UV light, the photoactivatable group forms a highly reactive species that covalently crosslinks the probe to its binding partner(s). nih.gov Subsequent proteomic analysis can then identify the protein that has been irreversibly tagged, thus revealing the compound's direct target.

Fluorescent Probes: The scaffold can be conjugated to a fluorophore to create probes for bioimaging applications. chemshuttle.com These fluorescent probes allow for the visualization of target localization and trafficking within living cells using techniques like fluorescence microscopy, providing valuable insights into the compound's mechanism of action at a subcellular level.

The development of these specialized chemical tools will be critical for advancing our understanding of the biology modulated by the this compound class and for validating new drug targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Pyrimidin-2-ylazetidin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ring-opening reactions. For example, azetidine derivatives can react with pyrimidine-containing electrophiles under controlled temperature (e.g., 60–80°C) and inert atmospheres (N₂/Ar). Optimization involves factorial design (e.g., varying solvent polarity, catalyst loading, and reaction time) to maximize yield . Characterization via NMR (¹H/¹³C) and mass spectrometry (HRMS) is critical for purity validation .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Follow OSHA and institutional safety protocols: use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation. Stability tests (TGA/DSC) under varying humidity and temperature conditions are recommended to establish shelf-life .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm, pyrimidine protons at δ 8.0–9.0 ppm).
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₀N₄: 167.0934 Da).
  • IR Spectroscopy : Detects functional groups (e.g., NH₂ stretch ~3350 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives targeting specific biological receptors?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities of this compound derivatives to receptors (e.g., kinase enzymes). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to guide structural modifications . Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Analysis : Assess bioavailability (e.g., Caco-2 permeability assays) and metabolic stability (microsomal assays) to identify discrepancies.
  • Dose-Response Curves : Compare in vitro IC₅₀ with in vivo ED₅₀ using nonlinear regression models.
  • Toxicokinetic Profiling : Evaluate metabolite formation (LC-MS/MS) to rule out off-target effects .

Q. How can factorial design optimize reaction conditions for scaled-up synthesis while minimizing impurities?

  • Methodological Answer : Apply a 2³ factorial design to test variables:

  • Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. THF), catalyst (Pd/C vs. Ni).
  • Response Variables : Yield, impurity levels (HPLC area%).
  • Analysis : ANOVA identifies significant factors; Pareto charts prioritize adjustments. Process simulation software (Aspen Plus) models scalability .

Q. What role does azetidine ring conformation play in the compound’s reactivity and bioactivity?

  • Methodological Answer : Perform conformational analysis (molecular dynamics simulations) to assess ring puckering (envelope vs. twist-boat). Correlate with experimental

  • X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks.
  • Kinetic Studies : Compare reaction rates of rigid vs. flexible analogs to evaluate steric effects .

Q. How can heterogeneous catalysis enhance the sustainability of synthesizing this compound?

  • Methodological Answer : Replace homogeneous catalysts (e.g., H₂SO₄) with recyclable alternatives:

  • Zeolite-based Catalysts : Optimize pore size for selective azetidine functionalization.
  • Metal-Organic Frameworks (MOFs) : Test Cu-MOFs for aerobic oxidation steps.
  • Life Cycle Assessment (LCA) : Quantify reductions in waste and energy use .

Q. What in vitro/in vivo models are appropriate for evaluating its therapeutic potential?

  • Methodological Answer :

  • In Vitro : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (MTT/WST-1).
  • In Vivo : Rodent models (e.g., xenograft mice) assess tumor growth inhibition.
  • Mechanistic Studies : RNA-seq or Western blotting identifies pathway modulation (e.g., apoptosis markers) .

Data Presentation Example

Parameter In Vitro IC₅₀ (μM) In Vivo ED₅₀ (mg/kg) Metabolic Stability (t₁/₂, min)
This compound 0.45 ± 0.1212.3 ± 1.856.7 ± 4.3
Analog A 1.20 ± 0.2525.6 ± 3.132.4 ± 2.9

Data derived from LC-MS/MS and rodent pharmacokinetic studies .

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